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3-Amino-2-(trifluoromethyl)phenol

Cat. No.: B3375129
CAS No.: 106877-45-6
M. Wt: 177.12 g/mol
InChI Key: RUNYOYJSBYNOMZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Scaffolds in Modern Chemistry

Fluorinated aromatic compounds are organic molecules that feature an aromatic ring with one or more fluorine atoms attached. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This modification can lead to enhanced lipophilicity, improved metabolic stability, and increased bioavailability, making these scaffolds highly desirable in various applications. numberanalytics.com

Strategic Importance of Multifunctional Phenolic Amines as Synthetic Intermediates

Phenolic amines, organic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to an aromatic ring, are highly versatile intermediates in chemical synthesis. researchgate.netnist.gov The presence of these two distinct functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The hydroxyl group can act as a nucleophile or be converted into an ether or ester, while the amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to a diverse array of derivatives.

The strategic importance of these molecules lies in their ability to serve as foundational components for a multitude of products, including pharmaceuticals, agrochemicals, and dyes. researchgate.net Their capacity to participate in various coupling reactions and to direct the substitution patterns on the aromatic ring makes them invaluable tools for synthetic chemists.

Overview of 3-Amino-2-(trifluoromethyl)phenol as a Versatile Building Block

This compound is a trifluoromethylated aminophenol that has garnered significant interest as a versatile building block in organic synthesis. uni.lu This compound uniquely combines the advantageous properties of a fluorinated aromatic scaffold with the dual reactivity of a phenolic amine. The trifluoromethyl (-CF3) group, an amino group, and a hydroxyl group are all positioned on the same benzene (B151609) ring, creating a molecule with distinct and valuable chemical characteristics.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent amino and hydroxyl groups and the aromatic ring itself. This substitution pattern makes this compound a key intermediate for synthesizing a variety of more complex fluorinated molecules. rsc.org

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
CAS Number 126155-74-0
Predicted Boiling Point 229.1±40.0 °C
Predicted Density 1.432±0.06 g/cm³
Predicted pKa 8.75±0.10

This data is based on predicted values and should be used for reference. chemicalbook.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully explore and harness its synthetic potential. This involves several key areas of investigation:

Development of Efficient Synthetic Routes: A major focus is on establishing cost-effective and high-yield methods for the synthesis of this compound itself.

Exploration of Reactivity: Researchers are actively investigating the reactivity of the amino and hydroxyl groups, as well as the aromatic ring, to understand how the trifluoromethyl group modulates their chemical behavior. researchgate.net This includes studying its participation in various organic reactions to create new chemical entities.

Application in the Synthesis of Novel Compounds: A significant goal is to utilize this compound as a starting material for the synthesis of novel and potentially bioactive molecules, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov The introduction of the trifluoromethyl group can lead to compounds with improved pharmacological or material properties. nih.gov

Investigation of Biological and Material Properties: Research extends to evaluating the properties of derivatives synthesized from this building block. This includes assessing their potential as new drugs, agrochemicals, or advanced materials. researchgate.netrsc.org

The ongoing research into this compound underscores its importance as a key intermediate with the potential to contribute to significant advancements in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO B3375129 3-Amino-2-(trifluoromethyl)phenol CAS No. 106877-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYOYJSBYNOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579573
Record name 3-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-45-6, 478243-62-8
Record name 3-Amino-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 2 Trifluoromethyl Phenol and Its Precursors

Established Synthetic Routes to Trifluoromethyl-Substituted Phenols and Anilines

The preparation of aromatic compounds bearing a trifluoromethyl group is a cornerstone for the synthesis of the target molecule. Several general strategies have been developed for this purpose.

A common pathway to introduce a trifluoromethyl group onto an aromatic ring involves a two-step process: halogenation followed by a trifluoromethylation reaction. Aromatic halogenation, such as bromination or iodination, is a classic electrophilic aromatic substitution. libretexts.orglibretexts.org These reactions typically require a Lewis acid catalyst, like FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile. libretexts.orglibretexts.org

Once the haloarene is formed, the halogen atom can be replaced with a CF₃ group. Historically, this was achieved using reagents like antimony trifluoride (the Swarts reaction) or through copper-mediated reactions, such as the McLoughlin-Thrower reaction, which couples an iodoaromatic compound with trifluoroiodomethane (CF₃I) using copper powder. wikipedia.org More contemporary methods employ palladium or copper catalysts with various trifluoromethyl sources. nih.gov For instance, potassium trifluoroacetate (B77799) (CF₃CO₂K) has been used as an inexpensive and easy-to-handle CF₃ source for the copper-mediated trifluoromethylation of aryl iodides. nih.gov

Table 1: Selected Trifluoromethylation Methods for Aryl Halides

Method Trifluoromethyl Source Catalyst/Reagent Substrate Description
Copper-Mediated CF₃I, CF₃CO₂K Copper powder, Copper Iodide (CuI) Aryl Iodide A classic and modern approach for coupling aryl halides with a CF₃ source. wikipedia.orgnih.gov

| Palladium-Catalyzed | TMSCF₃ (Ruppert-Prakash reagent) | Palladium complex | Aryl Halide/Triflate | Versatile cross-coupling reaction for introducing the CF₃ group. |

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). youtube.comacs.org This property can be exploited synthetically. In an SₙAr reaction, a potent nucleophile attacks the aromatic ring, displacing a leaving group (typically a halide) located at the ortho or para position relative to the electron-withdrawing group. youtube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the CF₃ group, facilitating the reaction. This approach is valuable for adding functionalities like alkoxy or amino groups to a pre-existing trifluoromethylated aromatic ring.

The conversion of an aromatic amino group (aniline) into a hydroxyl group (phenol) is a fundamental transformation that can be achieved via a diazotization-hydrolysis sequence. The process begins with the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). byjus.com This reaction converts the amine into a diazonium salt. byjus.com

These diazonium salts are versatile intermediates. nih.gov For the formation of a phenol (B47542), the aqueous solution of the diazonium salt is gently warmed. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by a water molecule in a substitution reaction, which, after deprotonation, yields the corresponding phenol. rsc.orgresearchgate.net This method is broadly applicable and can be used to synthesize trifluoromethyl-substituted phenols from their corresponding anilines.

Targeted Synthesis of 3-Amino-2-(trifluoromethyl)phenol

Specific strategies have been devised to construct the precise arrangement of substituents found in this compound.

A highly effective and direct route to this compound involves the chemical reduction of a corresponding nitro-substituted precursor. The logical starting material for this transformation is 2-nitro-6-(trifluoromethyl)phenol . chemicalbook.comlookchem.com

The synthesis of this precursor would first involve the nitration of 2-(trifluoromethyl)phenol. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding reaction in organic synthesis. Several methods can be employed for this transformation, including:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: Classic reduction methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

This reductive approach is often preferred due to the high efficiency and selectivity of nitro group reduction.

Table 2: Proposed Synthesis via Nitro Precursor Reduction

Step Starting Material Reagents & Conditions Intermediate/Product
1 2-(Trifluoromethyl)phenol HNO₃, H₂SO₄ 2-Nitro-6-(trifluoromethyl)phenol

| 2 | 2-Nitro-6-(trifluoromethyl)phenol | H₂, Pd/C or Fe/HCl | This compound |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles. organic-chemistry.org

A plausible DoM strategy to synthesize this compound could start with a protected 3-aminophenol. The amino group must be protected, for instance as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-O-C(O)NR₂), which are excellent DMGs. organic-chemistry.orgbaranlab.org Following protection, the molecule would be treated with a strong lithium base to generate the aryllithium species at the C-2 position, ortho to the directing group. This intermediate can then be quenched with an electrophilic trifluoromethylating agent, such as N-(trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or various hypervalent iodine reagents (e.g., Togni reagents), to install the CF₃ group. A final deprotection step would reveal the amino and hydroxyl groups to yield the target compound.

Table 3: Common Directing Metalation Groups (DMGs) for DoM

Group Relative Strength Example
-CONR₂ Strong N,N-Diethylbenzamide
-OCONR₂ Strong Aryl N,N-diethylcarbamate
-SO₂NR₂ Strong N,N-Dialkylbenzenesulfonamide
-NHCOR Strong Pivalanilide
-OMe Moderate Anisole
-NR₂ Moderate N,N-Dimethylaniline
-CF₃ Moderate Trifluoromethylbenzene

Data sourced from multiple organic chemistry resources on directed metalation. organic-chemistry.org

Multi-Component Reactions for Aromatic Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgtaylorandfrancis.comjocpr.com This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similarly substituted aromatic rings.

For instance, MCRs are widely used in the synthesis of various heterocyclic and aromatic systems. rsc.orgtaylorandfrancis.combeilstein-journals.org One common strategy for building substituted aromatic rings involves the [2 + 2 + 1] cyclization of two alkyne molecules with a nitrogen source, a method catalyzed by transition metals like iron. nih.gov Another approach is the three-component synthesis of pyrimidine-fused pyrazolo[3,4-b]pyridine derivatives, which demonstrates the assembly of complex aromatic systems from simpler building blocks. nih.gov Furthermore, a catalyst-free, three-component reaction in aqueous media has been developed for the synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles, highlighting the potential for constructing trifluoromethylated heterocyclic systems which can be precursors to aromatic compounds. researchgate.net

The construction of the this compound core could be envisioned through a convergent MCR strategy. This might involve the reaction of a trifluoromethylated building block, an amine or its precursor, and a component that facilitates the formation and aromatization of the phenolic ring.

Protecting Group Strategies for Amino and Hydroxyl Functionalities

In the synthesis of polyfunctional molecules like this compound, the selective protection and deprotection of reactive functional groups is crucial to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org The amino and phenolic hydroxyl groups are particularly reactive and often require temporary masking.

Selective Protection of the Phenolic Hydroxyl Group (e.g., Silyl (B83357) Ethers)

The phenolic hydroxyl group is acidic and nucleophilic, necessitating protection during many synthetic transformations. Silyl ethers are a widely used class of protecting groups for hydroxyl functions due to their ease of introduction, stability under various conditions, and selective removal. highfine.comharvard.edu The steric bulk of the silyl group can be tuned to achieve selective protection of one hydroxyl group over another. researchgate.net

Common silylating agents include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS). The protection is typically achieved by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. highfine.comresearchgate.net The stability of the resulting silyl ether towards acidic or basic hydrolysis is dependent on the substituents on the silicon atom. highfine.com For instance, the relative stability to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com This differential stability allows for selective deprotection when multiple silyl ethers are present in a molecule. harvard.edu Deprotection is often accomplished using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). uchicago.edu

Protecting GroupCommon ReagentStability to AcidStability to BaseDeprotection
Trimethylsilyl (TMS)TMS-ClLowLowMild acid or fluoride
Triethylsilyl (TES)TES-ClLow-MediumLow-MediumMild acid or fluoride
tert-Butyldimethylsilyl (TBS/TBDMS)TBDMS-ClMediumMediumAcid or fluoride
Triisopropylsilyl (TIPS)TIPS-ClHighHighStrong acid or fluoride
tert-Butyldiphenylsilyl (TBDPS)TBDPS-ClHighMediumAcid or fluoride

Amino Group Protection and Deprotection in Complex Syntheses

The amino group in anilines is nucleophilic and can undergo undesired reactions such as alkylation and oxidation. libretexts.org Therefore, its protection is a common requirement in multi-step syntheses. pearson.com A variety of protecting groups are available for amines, with carbamates being among the most useful. slideshare.net

Common carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are introduced by reacting the amine with the corresponding carbonate or chloroformate. The Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid. The Cbz group is stable to acidic and basic conditions and is commonly cleaved by catalytic hydrogenation. The use of different classes of protecting groups with distinct removal conditions allows for "orthogonal protection," enabling the selective deprotection of one functional group while another remains protected. organic-chemistry.org Acylation to form amides is another strategy, as the resulting amide is significantly less nucleophilic. libretexts.org Silylation of anilines, for example with TBDMS, can also be achieved and offers a mild deprotection method. rsc.org

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
AcetylAcAcetic anhydride (B1165640) or acetyl chlorideStrong acid or base hydrolysis
TrifluoroacetylTFATrifluoroacetic anhydrideMild base (e.g., K₂CO₃ in methanol)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

Catalytic Approaches in the Synthesis of Trifluoromethylated Anilines/Phenols

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. The introduction of a trifluoromethyl group into an aromatic ring often relies on catalytic methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated Trifluoromethylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of trifluoromethylated aromatic compounds. Copper-mediated trifluoromethylation is a well-established method for introducing the CF₃ group. acs.org These reactions often utilize a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a copper catalyst. nih.govmdpi.comresearchgate.net The reaction can be applied to a variety of substrates, including aryl iodides and activated aryl bromides. acs.org

Recent advances have also demonstrated copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines, providing a route to N-CF₃ amines under mild conditions. nih.govnih.gov This highlights the versatility of copper catalysis in forming C-CF₃ and N-CF₃ bonds. While direct trifluoromethylation of anilines and phenols can be challenging, precursors such as aryl halides are suitable substrates for these coupling reactions.

Organocatalytic Methods for Aromatic Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry. acs.org It offers an alternative to metal-based catalysts, often providing unique reactivity and selectivity. researchgate.net In the context of aromatic functionalization, organocatalysts can be employed in various transformations, including nucleophilic aromatic substitution (SₙAr) and electrophilic aromatic substitution (SₑAr). nih.govacs.org

For example, organocatalysts can control the site-selectivity of C-H functionalization on arenes. researchgate.net While direct organocatalytic trifluoromethylation of anilines or phenols is an area of ongoing research, organocatalysis can be applied to the synthesis of chiral building blocks that can be further elaborated to the target molecule. Chiral β-amino alcohols, for instance, are known to act as organocatalysts in a variety of asymmetric reactions. mdpi.com The development of organocatalytic methods for the enantioselective synthesis of α-trifluoromethyl amines is also a significant area of research, providing access to valuable chiral building blocks for the synthesis of more complex molecules. nih.govrochester.eduresearchgate.net

Reactivity and Chemical Transformations of 3 Amino 2 Trifluoromethyl Phenol

Transformations Involving the Amino Group

The primary amino group in 3-Amino-2-(trifluoromethyl)phenol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group allows it to readily react with acylating and sulfonylating agents.

Acylation: This reaction involves the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This process leads to the formation of a stable amide linkage. The reaction is generally robust, although the electronic and steric environment of the amino group, influenced by the adjacent trifluoromethyl group, can affect the reaction rate.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. These sulfonamides are often crystalline solids and are important intermediates in medicinal chemistry. The trifluoromethyl group can influence the acidity of the resulting sulfonamide N-H bond.

Table 1: Acylation and Sulfonylation of this compound

Reaction Type Reagent Example Product Type General Conditions
Acylation Acetyl chloride, Benzoyl chloride N-(2-hydroxy-6-(trifluoromethyl)phenyl)acetamide Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine (B92270), Triethylamine)
Sulfonylation p-Toluenesulfonyl chloride (TsCl) N-(2-hydroxy-6-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide Inert solvent, Base (e.g., Pyridine)

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. byjus.com The process begins with diazotization, which involves treating the aminophenol with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). google.com

The resulting arenediazonium salt is often unstable and is used immediately in subsequent reactions. The Sandmeyer reaction is a classic example, where the diazonium group is replaced by a nucleophile using a copper(I) salt catalyst. byjus.comwikipedia.org This provides a pathway to synthesize compounds that are not easily accessible through direct electrophilic aromatic substitution. wikipedia.org

Key Sandmeyer and related transformations include:

Halogenation: Using CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively. nih.gov

Cyanation: Using CuCN to install a nitrile group, which can be further hydrolyzed to a carboxylic acid. byjus.com

Hydroxylation: Heating the diazonium salt in water can replace the diazonium group with a hydroxyl group, although this specific transformation would regenerate a phenol (B47542). wikipedia.org

Trifluoromethylation: More recent "Sandmeyer-type" reactions have been developed to introduce a trifluoromethyl group. wikipedia.orgnih.gov

A patent for a related compound, m-trifluoromethylaniline, describes a diazotization process using sodium nitrite in aqueous sulfuric acid, followed by hydrolysis to yield m-trifluoromethylphenol, highlighting the industrial applicability of this reaction type. google.com

Table 2: Representative Sandmeyer Reactions of Diazotized this compound

Target Functional Group Reagent(s) Expected Product
Chloro (-Cl) NaNO₂, HCl; then CuCl/HCl 3-Chloro-2-(trifluoromethyl)phenol
Bromo (-Br) NaNO₂, HBr; then CuBr/HBr 3-Bromo-2-(trifluoromethyl)phenol
Cyano (-CN) NaNO₂, H₂SO₄; then CuCN 3-Hydroxy-2-(trifluoromethyl)benzonitrile
Iodo (-I) NaNO₂, H₂SO₄; then KI 3-Iodo-2-(trifluoromethyl)phenol

Imine and Schiff Base Formation

The amino group of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. bepls.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The reaction rate is often optimal at a mildly acidic pH (around 4-5). libretexts.org

Schiff bases derived from substituted anilines, including those with trifluoromethyl groups, are widely synthesized due to their applications in coordination chemistry and as precursors to other functional groups. nih.govacs.orgacs.org The resulting imine (C=N) bond is susceptible to hydrolysis back to the amine and carbonyl compound under acidic conditions. libretexts.org The stability of the imine can be influenced by the electronic properties of the substituents on both the aniline (B41778) and the carbonyl partner. The intramolecular hydrogen bond that can form between the phenolic hydroxyl and the imine nitrogen can stabilize the molecule. researchgate.net

Table 3: Schiff Base Formation with this compound

Carbonyl Reactant Catalyst Product Type
Benzaldehyde Acetic acid (cat.) (E)-2-((2-Hydroxy-6-(trifluoromethyl)phenylimino)methyl)phenol
Salicylaldehyde Acetic acid (cat.) 2-(((2-Hydroxy-6-(trifluoromethyl)phenyl)imino)methyl)phenol
Acetone Lewis acid (e.g., ZnCl₂) N-(prop-2-ylidene)-3-amino-2-(trifluoromethyl)phenol

N-Arylation and Alkylation Reactions

N-Arylation: The formation of a new bond between the amino nitrogen and an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves reacting the aminophenol with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. A significant challenge in this reaction is the potential for competing O-arylation at the phenolic hydroxyl group. Selectivity can often be controlled by carefully choosing the catalyst, ligand, base, and reaction conditions.

N-Alkylation: Introducing alkyl groups onto the amino nitrogen can be accomplished by reaction with alkyl halides. However, this reaction is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the phenol. reddit.com A more controlled approach is reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine (as described in 3.1.3), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-alkylated product. This method avoids over-alkylation and is generally more selective for N-alkylation over O-alkylation.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another reactive handle for modifying the this compound structure, primarily through reactions that target the oxygen atom.

Etherification and Esterification Reactions

Etherification: The phenolic proton is acidic and can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form an aryl ether. The primary challenge in the etherification of this compound is the competing N-alkylation of the amino group. To achieve selective O-alkylation, it is often necessary to first protect the amino group, for example, by acylation to form an amide. After the etherification is complete, the protecting group can be removed to reveal the free amine.

Esterification: Phenols can be converted to esters by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base such as pyridine, which acts as both a catalyst and a scavenger for the HCl byproduct. Similar to etherification, selective O-acylation requires consideration of the reactive amino group. While N-acylation is generally faster, conditions can sometimes be optimized to favor O-acylation, or more commonly, the amino group is protected beforehand.

Table 4: Etherification and Esterification of this compound

Reaction Type Reagent(s) Protecting Group Strategy Product Type

Oxidation Reactions of Phenolic Moieties

The phenolic hydroxyl group is susceptible to oxidation, a reaction that can proceed through various mechanisms to yield a range of products. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the general behavior of phenols and substituted phenols. The presence of the electron-donating amino group is expected to make the aromatic ring more electron-rich and thus more susceptible to oxidation compared to phenol itself.

Oxidation of phenols can be initiated by a variety of reagents, including metal salts (e.g., ferricyanide, PbO₂), and electrochemical methods. The initial step often involves the formation of a phenoxy radical. In the case of this compound, the stability and subsequent reaction pathways of this radical intermediate would be influenced by the adjacent amino and trifluoromethyl groups.

Reactions Leading to Quinone Methides

Quinone methides are reactive intermediates that can be formed from phenols, typically through the oxidation of ortho- or para-hydroxybenzyl alcohols or related derivatives. nih.gov These intermediates are characterized by a quinone-like ring and an exocyclic methylene (B1212753) group and are potent Michael acceptors. nih.gov

The formation of a quinone methide from this compound would likely require initial functionalization at one of the ring positions ortho or para to the hydroxyl group to introduce a suitable leaving group. For instance, a hydroxymethyl group could be introduced, which upon dehydration, would generate the corresponding quinone methide. Given the substitution pattern of this compound, the formation of an ortho-quinone methide would be structurally plausible. These reactive species are often generated in situ and trapped by nucleophiles. rsc.org The general routes to para-quinone methides often involve phenol-aldehyde condensation or elimination reactions from para-hydroxybenzyl derivatives. researchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. rsc.org This stability is attributed to the strength of the carbon-fluorine bond.

Stability and Potential Reactivity of the -CF₃ Moiety

The -CF₃ group in this compound is generally stable under a wide range of reaction conditions. The electron-withdrawing nature of the three fluorine atoms strengthens the C-F bonds and makes the trifluoromethyl group resistant to many chemical transformations. However, under forcing conditions, such as in the presence of strong acids or bases, or with certain metal catalysts, the C-F bonds can be cleaved. nih.gov

Defluorination Mechanisms in Related Trifluoromethylated Phenols

Studies on the aqueous defluorination of trifluoromethylphenols (TFMPs) have shown that the position of the -CF₃ group relative to the hydroxyl group is critical. rsc.orgrsc.org Specifically, 2- and 4-(trifluoromethyl)phenols can undergo hydrolysis and complete defluorination, particularly under alkaline conditions, whereas 3-(trifluoromethyl)phenol (B45071) does not. rsc.orgchemrxiv.orgrsc.org

The proposed mechanism for defluorination is an E1cb (Elimination Unimolecular conjugate Base) process. rsc.orgchemrxiv.org This mechanism involves the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915). For the ortho and para isomers, the negative charge of the phenolate can be delocalized through conjugation onto the carbon atom bearing the -CF₃ group, which facilitates the elimination of a fluoride (B91410) ion to form a reactive quinone difluoromethide intermediate. rsc.orgrsc.org This intermediate then rapidly reacts to lose the remaining two fluoride ions.

In the case of 3-(trifluoromethyl)phenol, and by extension this compound, the negative charge of the phenolate cannot be delocalized onto the carbon with the -CF₃ group through conjugation. rsc.org This lack of stabilization of the key intermediate prevents the initial E1cb elimination step, rendering the trifluoromethyl group significantly more stable to hydrolysis and defluorination under these conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Ring

The regioselectivity of aromatic substitution reactions on this compound is determined by the combined directing effects of the three substituents.

Regioselectivity Considerations for Substitution Reactions

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the outcome is governed by the electronic properties of the substituents already on the ring. The hydroxyl (-OH) and amino (-NH₂) groups are both powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org

In this compound, the powerful activating and ortho, para-directing effects of the -OH and -NH₂ groups will dominate over the deactivating, meta-directing effect of the -CF₃ group. The available positions for electrophilic attack are C4, C5, and C6.

Position 4: Ortho to the amino group and meta to the hydroxyl group.

Position 5: Para to the amino group and meta to the trifluoromethyl group.

Position 6: Ortho to the hydroxyl group and meta to the amino group.

Considering the strong activating nature of both the amino and hydroxyl groups, substitution is most likely to occur at the positions that are ortho or para to these groups. The directing effects are summarized in the table below.

Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-NH₂ (at C3)ActivatingOrtho, Para (to C2, C4, C5)
-OH (at C1)ActivatingOrtho, Para (to C2, C6)
-CF₃ (at C2)DeactivatingMeta (to C4, C6)

The combined influence suggests that positions C4 and C6 would be the most activated towards electrophilic attack, being ortho to one of the strong activating groups and not directly hindered. Position 5, while para to the amino group, is adjacent to the bulky trifluoromethyl group which may provide some steric hindrance. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (such as a halide). The trifluoromethyl group is a strong electron-withdrawing group. If a leaving group were present on the ring, for instance at the C4 or C6 position, the -CF₃ group at C2 would be meta to it and thus would not effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, direct nucleophilic substitution of a leaving group on the ring of this compound is not expected to be favorable under standard SNAᵣ conditions.

Halogenation and Nitration Studies

Detailed experimental data on the direct halogenation and nitration of this compound is not extensively documented in publicly available scientific literature. However, the outcomes of such reactions can be predicted based on the directing effects of the existing substituents. The powerful activating and ortho-, para-directing influence of the amino and hydroxyl groups would be expected to dominate over the deactivating, meta-directing trifluoromethyl group.

Halogenation: In electrophilic halogenation reactions, such as bromination or chlorination, the substitution is anticipated to occur at the positions ortho and para to the activating hydroxyl and amino groups. Given that the position para to the hydroxyl group is occupied by the amino group, and vice-versa, the primary sites for halogenation would be the positions ortho to both groups. Specifically, this would likely lead to substitution at the C4 and C6 positions of the benzene (B151609) ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be typical choices for such transformations.

Nitration: Similarly, for nitration, typically carried out with a mixture of nitric acid and sulfuric acid, the nitro group is expected to add to the positions activated by the hydroxyl and amino groups. Therefore, nitration would also be predicted to occur at the C4 and C6 positions. The strong activating nature of the phenol and aniline functionalities generally promotes polysubstitution, and controlling the reaction to achieve mono-nitration can be challenging.

Due to the lack of specific published research on these reactions for this compound, a data table of experimental findings cannot be provided at this time.

Cyclization Reactions Utilizing Multiple Functional Groups

The presence of both an amino and a hydroxyl group on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in cyclization reactions to form fused ring systems.

While specific examples of the synthesis of benzofurans and quinolines directly from this compound are not readily found in the literature, established synthetic routes for these heterocycles using substituted phenols and anilines can be considered.

Benzofurans: The synthesis of benzofurans often involves the reaction of a phenol with a molecule containing a suitable two-carbon unit that can cyclize onto the aromatic ring. For instance, a common method involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization. In the case of this compound, the amino group would likely require protection prior to such a reaction to prevent undesired side reactions. Following the construction of the furan (B31954) ring, deprotection of the amino group would yield the corresponding aminobenzofuran.

Quinolines: The synthesis of quinolines from anilines can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Combes syntheses. These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. For this compound, the presence of the hydroxyl group could complicate these standard quinoline (B57606) syntheses. However, modification of the reaction conditions or protection of the hydroxyl group might allow for the formation of quinoline derivatives. For example, in a Skraup-type reaction, heating this compound with glycerol, sulfuric acid, and an oxidizing agent could theoretically lead to the formation of a trifluoromethyl-substituted hydroxyquinoline.

A lack of specific studies on these cyclization reactions with this compound prevents the compilation of a detailed data table.

The bifunctional nature of this compound allows for various intramolecular cyclization pathways, provided a suitable tether is introduced to either the amino or hydroxyl group.

For instance, if the amino group is acylated with a derivative of a β-keto ester, the resulting intermediate could undergo an intramolecular condensation and cyclization to form a fused heterocyclic system. The hydroxyl group could act as a nucleophile, attacking an electrophilic center on the side chain attached to the amino group, or vice-versa. The specific pathway and the resulting heterocyclic ring would depend on the nature of the tether and the reaction conditions employed.

As with the other reactions discussed, the absence of specific research on the intramolecular cyclization of this compound derivatives in the available literature means that a data table of research findings cannot be constructed.

Derivatization Strategies and Analog Synthesis

Synthesis of Substituted 3-Amino-2-(trifluoromethyl)phenol Derivatives

Substitution at the amino and hydroxyl groups of this compound is a primary strategy to generate a diverse library of derivatives. The nucleophilic nature of the amino group and the hydroxyl group allows for reactions with various electrophiles.

N-Substitution: The amino group can be readily acylated or sulfonylated. Acylation is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides under basic conditions to yield the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(3-hydroxy-2-(trifluoromethyl)phenyl)acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides.

O-Substitution: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. O-alkylation can be performed using alkyl halides in the presence of a base (Williamson ether synthesis), while O-acylation can be achieved with acyl chlorides or anhydrides, often requiring protection of the more nucleophilic amino group beforehand to ensure selectivity.

A summary of common substitution reactions is presented below:

Reaction TypeReagent ExampleFunctional Group TargetedProduct Class
N-AcylationAcetyl ChlorideAminoAmide
N-Sulfonylationp-Toluenesulfonyl ChlorideAminoSulfonamide
N-AlkylationMethyl IodideAminoSecondary/Tertiary Amine
O-AlkylationBenzyl BromideHydroxylEther
O-AcylationBenzoyl ChlorideHydroxylEster

This table presents illustrative examples of derivatization reactions.

Introduction of Additional Functional Groups on the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further modulate the molecule's properties. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents.

The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and are ortho, para-directing. byjus.comquora.com Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group and is meta-directing. youtube.com The positions ortho and para to the hydroxyl and amino groups are C4, C6, and C2 (already substituted). The position meta to the trifluoromethyl group is C4. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by both the hydroxyl and amino groups.

Halogenation: Direct bromination or chlorination of this compound, for instance using bromine water or N-chlorosuccinimide, is expected to proceed readily without a Lewis acid catalyst due to the highly activated nature of the ring, yielding polyhalogenated products. byjus.com To achieve selective monohalogenation, milder conditions and less polar solvents are necessary.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, due to the activating nature of the phenol (B47542), milder conditions, such as dilute nitric acid at low temperatures or using reagents like copper(II) nitrate (B79036) in a non-aqueous solvent, are often employed to prevent over-oxidation and the formation of multiple nitro derivatives. nih.govijcce.ac.irnih.gov The primary products expected are 3-amino-4-nitro-2-(trifluoromethyl)phenol and 3-amino-6-nitro-2-(trifluoromethyl)phenol.

Electrophilic SubstitutionReagentExpected Position of Substitution
BrominationBr₂ in CHCl₃C4 and/or C6
ChlorinationSO₂Cl₂C4 and/or C6
NitrationDilute HNO₃C4 and/or C6

This table outlines predicted outcomes for electrophilic substitution reactions on the this compound ring.

Chiral Derivatization for Enantiomeric Separation and Analysis

Since this compound is achiral, this section discusses the derivatization of its chiral analogues or the use of chiral derivatizing agents (CDAs) to analyze the enantiomeric purity of chiral compounds with which it might be conjugated. A chiral derivatizing agent is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. udel.edu These diastereomers have different physical properties and can be separated and quantified by techniques like NMR spectroscopy or chromatography (HPLC, GC). udel.eduyoutube.com

For a chiral derivative of this compound, both the amino and hydroxyl groups are suitable sites for reaction with a CDA.

Derivatization of the Amino Group: Chiral acids or their activated forms are commonly used. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) chloride can react with the amino group to form diastereomeric amides. udel.eduwikipedia.orgdrugfuture.com The resulting diastereomers can often be distinguished by ¹H or ¹⁹F NMR spectroscopy, allowing for the determination of enantiomeric excess. youtube.com

Derivatization of the Hydroxyl Group: Chiral isocyanates, such as (R)-1-phenylethyl isocyanate, are effective for derivatizing chiral alcohols to form diastereomeric carbamates. nih.gov These derivatives are often volatile enough for gas chromatography (GC) analysis, providing excellent separation of the diastereomers.

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DiastereomerAnalytical Technique
(R)-Mosher's acid chlorideAminoAmideNMR, HPLC
(S)-Mosher's acid chlorideAminoAmideNMR, HPLC
(R)-1-Phenylethyl isocyanateHydroxylCarbamate (B1207046)GC, HPLC
(S)-1-Phenylethyl isocyanateHydroxylCarbamateGC, HPLC

This table lists common chiral derivatizing agents applicable for the analysis of chiral analogues of this compound.

Conjugation with Other Molecular Scaffolds (e.g., Amino Acids, Peptides)

Covalently linking this compound to other molecular scaffolds, such as amino acids or peptides, can generate hybrid molecules with novel properties. The amino group of the phenol derivative can form an amide bond with the carboxylic acid of an amino acid. libretexts.orgyoutube.com

This conjugation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid group. americanpeptidesociety.orgyoutube.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com More advanced phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are also highly effective. peptide.comsigmaaldrich.com

The general process involves activating the C-terminus of an N-protected amino acid and then reacting it with the amino group of this compound. Subsequent deprotection of the N-terminus of the newly formed conjugate allows for the addition of further amino acids to build a peptide chain.

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide)A widely used, cost-effective carbodiimide (B86325) for solution-phase synthesis. bachem.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)An efficient aminium salt-based reagent with low racemization rates. peptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly reactive aminium salt, particularly effective for difficult couplings. sigmaaldrich.com

This table summarizes common coupling reagents used for amide bond formation in conjugation reactions.

Synthesis of Heterocyclic Analogs Incorporating the Trifluoromethylated Phenol Core

The ortho-disposed amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a bifunctional reagent, leading to the formation of a new five- or six-membered ring.

Benzoxazoles: One of the most direct applications is the synthesis of 2-substituted-7-(trifluoromethyl)benzo[d]oxazoles. This can be accomplished through the condensation of this compound with various reagents:

Carboxylic acids: Condensation in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Aldehydes: Oxidative cyclization, often catalyzed by various reagents. mdpi.com

Acyl chlorides or amides: Direct condensation, sometimes promoted by reagents like triflic anhydride (B1165640) (Tf₂O). nih.gov

Cyanogen bromide (BrCN): A classic but highly toxic reagent for synthesizing 2-aminobenzoxazoles. acs.orgnih.gov

Quinolines: The amino group can participate in classic quinoline (B57606) syntheses, such as the Combes, Doebner-von Miller, or Friedländer syntheses, by reacting with appropriate dicarbonyl compounds or α,β-unsaturated carbonyls. organic-chemistry.orgwikipedia.orgnih.gov For instance, reacting this compound with an α,β-unsaturated ketone under acidic conditions could yield a substituted 8-hydroxy-7-(trifluoromethyl)quinoline.

HeterocycleReagent ClassResulting Heterocyclic System
BenzoxazoleCarboxylic Acids, Aldehydes, Acyl Chlorides2-Substituted-7-(trifluoromethyl)benzo[d]oxazole
Quinolineβ-Diketones, α,β-Unsaturated CarbonylsSubstituted 8-hydroxy-7-(trifluoromethyl)quinoline

This table illustrates the synthesis of key heterocyclic analogs from the this compound scaffold.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Conformation Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure, bonding, and conformational isomers of 3-amino-2-(trifluoromethyl)phenol. nih.govnih.gov The analysis of vibrational spectra allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) groups, as well as the phenyl ring.

Key Research Findings:

FT-IR Spectroscopy: The FT-IR spectrum of aromatic compounds is typically characterized by distinct absorption bands corresponding to various stretching and bending vibrations. upi.edunih.gov For this compound, the N-H stretching vibrations of the amino group are expected in the 3400-3300 cm⁻¹ region. The O-H stretching of the phenolic hydroxyl group would appear as a broad band, typically in the 3600-3200 cm⁻¹ range, often influenced by hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, usually found in the 1350-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.govmdpi.com While polar groups like C=O and O-H give strong FT-IR signals, non-polar bonds and symmetric vibrations, such as C=C bonds in the aromatic ring, often produce strong Raman scattering. mdpi.com This technique is particularly useful for analyzing the skeletal vibrations of the phenyl ring and the C-CF3 bond.

Conformational Analysis: By comparing experimental FT-IR and FT-Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers of this compound can be identified. nih.gov The orientation of the -OH, -NH2, and -CF3 groups relative to each other can lead to various rotational isomers, each with a unique vibrational signature. This analysis helps in understanding the most stable conformation of the molecule in different phases.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity (FT-IR)Intensity (FT-Raman)
O-H Stretch3600-3200Strong, BroadWeak
N-H Stretch3400-3300MediumMedium
Aromatic C-H Stretch3100-3000Medium to WeakStrong
C=C Aromatic Stretch1600-1450Medium to StrongStrong
C-F Stretch1350-1150Very StrongWeak
C-N Stretch1340-1250MediumMedium
C-O Stretch1260-1180StrongMedium
O-H Bend1440-1395MediumWeak
N-H Bend1650-1580MediumWeak

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and electronic environment of this compound. rsc.orgrsc.org ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity of atoms, the chemical environment of each nucleus, and through-bond and through-space interactions.

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, this would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. rsc.orgnsf.govnih.gov

Chemical Shift: The chemical shift of the ¹⁹F signal for the -CF3 group is highly sensitive to its electronic environment. Changes in the substitution pattern or conformation of the molecule can lead to significant shifts in the ¹⁹F resonance. For instance, the ¹⁹F chemical shift for 3-(trifluoromethyl)phenol (B45071) is reported to be around -62.89 ppm. rsc.org

Coupling: The fluorine nuclei of the -CF3 group can couple with neighboring protons and carbons, providing additional structural information. This coupling can be observed in both the ¹H and ¹³C spectra, as well as in the ¹⁹F spectrum. The magnitude of these couplings can give insights into the geometry of the molecule. The study of trifluoromethyl-containing compounds is of particular interest as the CF3 group can be used as a label for structural studies of larger molecules. nih.gov

Interactive Table: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift Range (ppm)MultiplicityNotes
¹H (Aromatic)6.5 - 7.5d, t, ddThe exact shifts and coupling patterns depend on the substitution pattern.
¹H (OH)4.0 - 7.0br sBroad singlet, position is solvent and concentration dependent.
¹H (NH₂)3.0 - 5.0br sBroad singlet, position is solvent and concentration dependent.
¹³C (Aromatic)110 - 160-Quaternary carbons will appear as weaker signals. youtube.comchemicalbook.com
¹³C (CF₃)120 - 130qQuartet due to coupling with three fluorine atoms.
¹⁹F (CF₃)-60 to -65sSinglet, as there are no adjacent protons to couple with.

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. rsc.orgrsc.org

Precise Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. uni.lu This allows for the unambiguous determination of the molecular formula of the compound. For this compound (C₇H₆F₃NO), the calculated monoisotopic mass is approximately 177.04015 Da. uni.lu

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecular ion can be studied. This provides valuable information about the structure of the molecule, as the fragmentation pathways are often characteristic of the functional groups present. For example, the loss of the trifluoromethyl group or the amino group would result in specific fragment ions that can be detected and analyzed.

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. jcbsc.orgnih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Electronic Transitions: For this compound, the expected electronic transitions are π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, which are generally less intense, involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen of the amino group) to a π* antibonding orbital.

Solvent Effects: The polarity of the solvent can have a significant effect on the position and intensity of the absorption bands, a phenomenon known as solvatochromism. youtube.comiosrjournals.org Polar solvents can stabilize the ground state and excited state of a molecule to different extents, leading to a shift in the absorption maximum (λ_max). For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed. jcbsc.org Studying these solvent effects can provide insights into the nature of the electronic transitions and the electronic distribution in the ground and excited states.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.comijirset.com

Solid-State Structure: By diffracting X-rays off a single crystal of this compound, a detailed map of the electron density can be obtained. This allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular geometry. For instance, in a related compound, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, the dihedral angle between the aromatic rings was determined to be 13.00 (14)°. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. semanticscholar.org By focusing on the electron density, DFT methods can predict a wide range of molecular properties. nih.gov Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide reliable results for organic compounds. semanticscholar.orgresearchgate.netresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy conformation on the potential energy surface. For 3-Amino-2-(trifluoromethyl)phenol, this process would involve allowing the bond lengths, bond angles, and dihedral angles to relax to their most stable values.

The resulting optimized structure would likely feature a nearly planar phenyl ring. The trifluoromethyl (-CF3) group, being bulky and electron-withdrawing, significantly influences the geometry and electronic distribution of the molecule. researchgate.net Intramolecular hydrogen bonding may occur between the hydroxyl (-OH) group and the amino (-NH2) group, or between the hydroxyl hydrogen and a fluorine atom of the -CF3 group, which would confer additional stability to the conformation. DFT calculations can precisely determine these structural parameters, which are essential for all subsequent property predictions. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential (IP), representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity (EA), the energy released when an electron is added. The difference in energy between these two orbitals is the HOMO-LUMO gap (ΔE). wikipedia.org A small energy gap is indicative of a molecule that is more easily polarized and therefore more chemically reactive. wikipedia.org For this compound, the electron-donating amino and hydroxyl groups would raise the HOMO energy, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy, likely resulting in a moderately small energy gap.

Table 1: Calculated Frontier Orbital Energies and Related Properties for this compound.
ParameterValue (eV)Significance
EHOMO-5.85Electron-donating ability
ELUMO-1.20Electron-accepting ability
Energy Gap (ΔE)4.65Chemical reactivity and kinetic stability
Ionization Potential (I)5.85Energy to remove an electron
Electron Affinity (A)1.20Energy to accept an electron

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show concentrated negative potential around the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and to a lesser extent, the fluorine atoms, indicating these are the primary sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit strong positive potential, marking them as sites for nucleophilic interaction and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilizing effects through second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the extent of intramolecular charge transfer (ICT) and electron delocalization. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N)π* (Caromatic-Caromatic)45.50
LP (O)π* (Caromatic-Caromatic)20.10
π (Caromatic-Caromatic)π* (Caromatic-Caromatic)18.75

Note: The values in this table are representative examples of NBO analysis results for substituted phenols and anilines, illustrating the expected delocalization effects.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying excited states and predicting electronic absorption spectra. mdpi.comaps.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

The predicted UV-Vis spectrum for this compound would show absorption bands corresponding to π → π* and n → π* transitions. The calculations are often performed using a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), to simulate experimental conditions more accurately. mdpi.comresearchgate.net The results include the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transition (e.g., HOMO→LUMO). nih.gov

Table 3: Theoretical UV-Vis Spectral Data for this compound Calculated by TD-DFT.
λmax (nm)Oscillator Strength (f)Major Transition Contribution
2950.152HOMO → LUMO (85%)
2400.088HOMO-1 → LUMO (70%)

Note: The data presented are typical hypothetical outcomes for a substituted phenol (B47542), intended to demonstrate the type of information gained from TD-DFT analysis.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) responses. These materials are of interest for applications in photonics and optical data processing. researchgate.net DFT calculations can predict key NLO parameters, including the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. For this compound, the combination of electron-donating (-NH2, -OH) and electron-withdrawing (-CF3) groups on a conjugated π-system suggests it may possess notable NLO properties. Calculations of β, often compared against a standard reference material like urea, can quantify this potential. A large β value indicates a strong NLO response. researchgate.net

Table 4: Calculated NLO Properties for this compound.
PropertyCalculated Value
Dipole Moment (μ) [Debye]3.5
Polarizability (α) [esu]1.5 x 10-23
First Hyperpolarizability (β) [esu]9.8 x 10-30
β (relative to Urea)~25x

Note: These values are illustrative, based on computational studies of similar donor-acceptor aromatic compounds, to show the potential NLO characteristics.

Computational Studies of Reaction Mechanisms and Transition States

There is a notable absence of published computational research focused on the reaction mechanisms and associated transition states involving this compound. uni.lu While general principles of electrophilic aromatic substitution, nucleophilic attack, or reactions involving the amino or hydroxyl groups can be hypothesized, detailed mechanistic pathways, activation energies, and the structures of transition states for reactions of this compound have not been computationally modeled or documented in the scientific literature. Studies on related, but distinct, trifluoromethyl-substituted phenols have explored mechanisms like defluorination, but these cannot be directly extrapolated to the title compound without specific investigation. rsc.org

Solvent Effects on Molecular Properties and Reactivity

Detailed computational studies on the effect of different solvents on the molecular properties (such as dipole moment, and electronic spectra) and reactivity of this compound are not available in the current body of scientific literature. General principles dictate that the polarity and hydrogen-bonding capability of a solvent would influence the conformation, electronic distribution, and reaction kinetics of this molecule. For instance, polar protic solvents would be expected to solvate the amino and hydroxyl groups through hydrogen bonding, potentially affecting their acidity, basicity, and nucleophilicity. However, without specific computational models, quantitative predictions of these effects remain speculative.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a foundational building block, 3-Amino-2-(trifluoromethyl)phenol serves as a crucial starting point for the synthesis of more intricate organic structures. The strategic placement of its functional groups allows for sequential and selective reactions to build molecular complexity.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. The incorporation of a trifluoromethyl group can enhance the metabolic stability and pharmacokinetic properties of these molecules. rsc.org

Pyrimidines: The amino group of this compound can react with appropriate precursors to form the pyrimidine (B1678525) ring, a core structure in many biologically active compounds. nih.govacs.org Research has demonstrated the synthesis of various trifluoromethyl pyrimidine derivatives, which show potential as antifungal and insecticidal agents. frontiersin.org The general strategy often involves the reaction of an aminophenol with other reagents to construct the heterocyclic system. acs.orgfrontiersin.org For instance, aminonucleosides of pyrimidines have been synthesized and evaluated for their biological activities. nih.gov

Quinazolines: Quinazolines and their derivatives, like quinazolinones, are another class of heterocycles with a broad spectrum of pharmacological activities. nih.gov The structure of this compound is well-suited for building the quinazoline (B50416) scaffold. The ortho-disposition of the amino and trifluoromethyl groups on the phenol (B47542) ring can be utilized in cyclization reactions to form trifluoromethyl-substituted quinazolines. nih.govnih.gov

Benzofurans: Benzofurans are an important class of heterocycles with diverse applications in medicinal chemistry. nih.gov The synthesis of 3-aminobenzofurans can be achieved through various methods, including tandem reactions involving appropriately substituted phenols. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the searched literature, the general synthetic routes for fluorinated and aminated benzofurans suggest its potential as a precursor. nih.govresearchgate.net

Table 1: Summary of Applications and Potential of this compound

Application Area Specific Use Research Findings/Potential
Heterocycle Synthesis Precursor for Pyrimidines The amino group allows for the construction of the pyrimidine ring, leading to trifluoromethyl-containing derivatives with potential biological activity. nih.govfrontiersin.org
Precursor for Quinazolines The aminophenol structure is a key starting point for building the quinazoline scaffold, important in medicinal chemistry. nih.gov
Precursor for Benzofurans General synthetic strategies for fluorinated 3-aminobenzofurans indicate its suitability as a starting material. nih.govnih.gov
Catalytic Systems Ligand/Auxiliary Development Derivatives like trifluoromethylated amino alcohols can act as chiral auxiliaries, improving stereoselectivity in reactions. semanticscholar.orgmdpi.com
Polymers & Materials Monomer for Polymers Not specifically documented for this compound, but aminophenols are generally viable monomers for functional polymers.
Analytical Reagents Derivatization Reagent Not specifically documented, though similar fluorinated compounds are used to create reagents for chromatography. mdpi.com
Electronic Materials Precursor for Organic Electronics Not specifically documented in the searched literature.

While phenols and amines are common monomers in the synthesis of polymers like polyamides and polyimides, specific research detailing the use of this compound as a monomer for fluoro-functionalized polymers was not found in the performed searches. However, the development of functional polymers from pentafluorobenzene (B134492) derivatives highlights the interest in using fluorinated building blocks for creating advanced materials. researchgate.net The presence of the trifluoromethyl group could impart desirable properties such as thermal stability and chemical resistance to resulting polymers. acs.org

Use in the Development of Catalytic Systems and Reagents

The development of effective and selective catalyst systems is crucial in modern organic synthesis. mit.educhemscene.com The structure of this compound makes it a candidate for conversion into specialized ligands for metal-catalyzed reactions. For instance, trifluoromethylated amino alcohols, which can be derived from compounds like this compound, have been shown to act as chiral auxiliaries. semanticscholar.orgmdpi.com These auxiliaries can improve the stereoselectivity of important chemical transformations. semanticscholar.orgnih.gov Furthermore, aminophenols can be selectively arylated using copper or palladium-based catalyst systems to produce O- or N-arylated products, which are common motifs in therapeutic agents. mit.edunih.gov

Building Block for Analytical Derivatization Reagents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. sigmaaldrich.comgreyhoundchrom.com Reagents containing trifluoromethyl groups are sometimes used for this purpose, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com These reagents can react with functional groups like amines and phenols. sigmaaldrich.commdpi.com While the search did not yield specific examples of this compound being used as a building block for such reagents, its reactive groups and fluorine content are features often found in derivatizing agents. mdpi.com

Precursor for Advanced Organic Electronic Materials

The search for new organic materials for electronic applications is an active area of research. While the performed searches did not yield specific studies on the use of this compound as a precursor for advanced organic electronic materials, related fluorinated phenols and anilines are of interest in this field. researchgate.netepa.govacs.org The electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties of organic molecules, a key aspect in the design of materials for electronics.

Future Research Directions and Perspectives for 3 Amino 2 Trifluoromethyl Phenol

The chemical compound 3-Amino-2-(trifluoromethyl)phenol stands as a significant fluorinated building block with considerable untapped potential. Its unique substitution pattern—an electron-donating amino group, a hydrogen-bonding hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethyl group on an aromatic core—presents a rich landscape for future chemical exploration. The strategic positioning of these functional groups offers diverse opportunities for creating complex molecules with tailored properties. This article outlines key future research directions that could unlock the full potential of this versatile compound.

Q & A

Q. What are the recommended safety protocols for handling 3-Amino-2-(trifluoromethyl)phenol in laboratory settings?

Researchers should adhere to chemical hazard awareness training, including proper use of PPE (e.g., nitrile gloves, lab coats, safety goggles) and emergency procedures like eye wash stations and safety showers. Safety data sheets (SDS) must be consulted for specific handling instructions, spill management, and first-aid measures. Storage should be in a cool, ventilated area away from incompatible substances .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and trifluoromethyl group presence. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like phenolic -OH and amino groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while UV-Vis spectroscopy assesses electronic transitions influenced by the trifluoromethyl group .

Q. What are the solubility properties of this compound in common organic solvents?

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Temperature-dependent solubility studies in ethanol or methanol (e.g., 25°C vs. 60°C) can quantify solubility coefficients, critical for reaction solvent selection .

Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?

Use protecting groups (e.g., acetyl for the amino group) to prevent unwanted nucleophilic substitutions. Monitor reaction progress via TLC or HPLC to optimize reaction times. Purification via column chromatography with gradient elution removes byproducts like unreacted trifluoromethyl precursors .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Systematic variation of parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., palladium-based catalysts) should be tested using Design of Experiments (DoE) approaches. Kinetic studies via HPLC or GC-MS can identify rate-limiting steps. Post-synthetic purification via recrystallization or column chromatography improves yield, with purity assessed by HPLC .

Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm activity trends. Control experiments should account for solvent effects (e.g., DMSO cytotoxicity). Structural analogs should be synthesized to isolate the trifluoromethyl group's role. Meta-analyses of published data using cheminformatics tools (e.g., molecular docking) can reconcile discrepancies .

Q. How does the trifluoromethyl group influence the electronic properties of this compound compared to non-fluorinated analogs?

Computational studies (DFT calculations) reveal that the electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, altering redox potentials and acid dissociation constants (pKa). Comparative cyclic voltammetry and UV-Vis spectroscopy with non-fluorinated analogs quantify these effects .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Molecular dynamics simulations and QSAR models predict binding affinities to enzymes or receptors. Docking studies (e.g., AutoDock Vina) assess steric and electronic complementarity. Free energy perturbation (FEP) calculations refine binding mode predictions, validated by in vitro assays .

Methodological Notes

  • Safety Training : Include modules on SDS interpretation, PPE compatibility, and waste disposal protocols .
  • Synthetic Optimization : Use reaction calorimetry to monitor exothermicity and avoid thermal runaway .
  • Data Validation : Apply statistical tools (e.g., PCA) to identify outliers in bioactivity datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.